ROMK1 Inhibition Potency: A 49 nM IC₅₀ Defines This Scaffold's Baseline Activity
The target compound is a validated ROMK1 inhibitor with an IC₅₀ of 49 nM, as documented in the BindingDB database and associated with patent US9073882 [1]. This potency establishes a clear benchmark for this specific chemotype. In contrast, alternative thiomorpholino methanones, such as (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone, demonstrate anticancer activity with IC₅₀ values in the micromolar range (e.g., 25 µM against A549 cells), indicating a distinct biological profile and target class .
| Evidence Dimension | ROMK1 channel inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM |
| Comparator Or Baseline | (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone: IC₅₀ = 25,000 nM (25 µM) against A549 cancer cells |
| Quantified Difference | Approximately 510-fold more potent against its primary target (ROMK1) compared to the comparator's activity in a cancer cell assay |
| Conditions | Inhibition of human ROMK1 expressed in CHO cells coexpressing DHFR, assessed via ⁸⁶Rb⁺ efflux after 35 minutes by TopCount method [1]; Comparator data from A549 lung cancer cell proliferation assay . |
Why This Matters
This quantifies the specific ion-channel activity of the target compound, differentiating it from analogs with unrelated anticancer or kinase profiles, and directs its use toward cardiovascular/renal research rather than oncology.
- [1] BindingDB. BDBM50391781 CHEMBL2146873. (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone ROMK1 inhibition data. View Source
